N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide
Description
N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide is a synthetic organic compound characterized by its unique structure featuring a triazole ring and oxolane moiety. Its chemical properties make it an intriguing subject for various scientific fields.
Properties
IUPAC Name |
N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c24-16(12-3-9-27-11-12)22-4-6-23(7-5-22)17(25)18-10-14-19-15(21-20-14)13-2-1-8-26-13/h3,9,11,13H,1-2,4-8,10H2,(H,18,25)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUMGFQXNHDMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NNC(=N2)CNC(=O)N3CCN(CC3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide generally involves multistep organic synthesis starting from commercially available starting materials.
Synthesis of the Triazole Ring: : Starting with oxolane derivatives, the key step involves the formation of the 1,2,4-triazole ring through cyclization reactions often utilizing hydrazine derivatives and appropriate electrophiles.
Piperazine Derivative Formation: : The triazole ring is then linked to a piperazine derivative through a nucleophilic substitution or similar reaction, forming the piperazine-triazole core.
Addition of the Thiophene Group: : The final step involves attaching the thiophene-3-carbonyl group to the piperazine through an amide bond formation, typically facilitated by coupling reagents like carbodiimides under mild conditions.
Industrial Production Methods
While industrial production may leverage the same principles as laboratory synthesis, it often involves:
Scaling Up: : Reactions are optimized for larger batch sizes, ensuring reproducibility and yield.
Continuous Flow Processes: : Modern industrial production may employ continuous flow chemistry to enhance reaction efficiency and safety.
Purification Techniques: : Advanced purification methods such as chromatography and crystallization are employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide undergoes several key reactions:
Oxidation: : Typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Common with halogen derivatives and organometallic reagents.
Common Reagents and Conditions
The compound shows reactivity with:
Electrophiles: : Such as alkyl halides, for substitution reactions.
Nucleophiles: : Like amines and alcohols, for forming various derivatives.
Oxidizing Agents: : For converting functional groups under controlled conditions.
Major Products Formed
Reactions typically yield:
Oxidized derivatives: : With modified functional groups.
Reduced products: : Where certain moieties are hydrogenated.
Substituted products: : Incorporating new functional groups into the molecular framework.
Scientific Research Applications
N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide finds application in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigating its interactions with biological macromolecules.
Medicine: : Exploring its potential as a pharmaceutical candidate, particularly for its bioactive properties.
Industry: : Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways Involved: : Modulating biochemical pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-(furan-3-carbonyl)piperazine-1-carboxamide
N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-(pyridine-3-carbonyl)piperazine-1-carboxamide
Highlighting Uniqueness
Compared to these similar compounds, N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide:
Unique Structural Features: : The presence of a thiophene ring confers distinctive electronic properties.
Enhanced Bioactivity: : Exhibits superior interaction with certain biological targets, making it a more promising candidate for pharmaceutical applications.
How's that? Shall we dive deeper into any specific section?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
